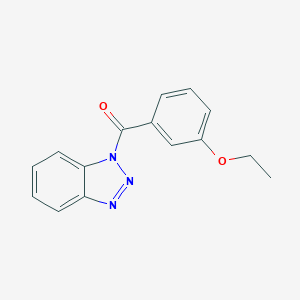
1H-benzotriazol-1-yl(3-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-benzotriazol-1-yl(3-ethoxyphenyl)methanone, commonly known as BEMP, is a chemical compound that has gained significant attention in the fields of materials science and medicinal chemistry. BEMP belongs to the class of benzotriazole derivatives, which are widely used as corrosion inhibitors, UV stabilizers, and photoinitiators.
作用機序
The mechanism of action of BEMP is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. BEMP inhibits the activity of HDACs, which results in the accumulation of acetylated histones and the activation of pro-apoptotic genes. BEMP has also been shown to induce the generation of reactive oxygen species (ROS), which can cause DNA damage and lead to cell death.
Biochemical and Physiological Effects:
BEMP has been shown to have both biochemical and physiological effects. In cancer cells, BEMP induces apoptosis, which is characterized by the fragmentation of DNA, the activation of caspases, and the cleavage of PARP. BEMP has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. In addition, BEMP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
BEMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. BEMP is also highly soluble in organic solvents, which makes it easy to handle in lab experiments. However, BEMP has some limitations as well. It is a potent inhibitor of HDACs, which can lead to off-target effects. In addition, BEMP has poor aqueous solubility, which can limit its use in biological assays.
将来の方向性
There are several future directions for the research on BEMP. One of the most promising areas is the development of BEMP-based anticancer drugs. BEMP has shown promising results in preclinical studies, and further research is needed to optimize its pharmacokinetic and pharmacodynamic properties. Another area of interest is the development of BEMP-based corrosion inhibitors. BEMP has shown excellent corrosion inhibition properties, and further research is needed to optimize its performance in various environments. Finally, BEMP has potential applications in the field of materials science, such as in the development of UV stabilizers and photoinitiators. Further research is needed to explore these applications in more detail.
Conclusion:
In conclusion, BEMP is a chemical compound that has gained significant attention in the fields of materials science and medicinal chemistry. BEMP has potential applications as a corrosion inhibitor, UV stabilizer, photoinitiator, and anticancer agent. BEMP inhibits the activity of HDACs, induces apoptosis in cancer cells, and has anti-inflammatory effects. BEMP has several advantages for lab experiments, but it also has some limitations. Further research is needed to optimize the properties of BEMP and explore its potential applications in various fields.
合成法
BEMP can be synthesized through a multistep process involving the reaction of 3-ethoxybenzaldehyde with 2-aminobenzoic acid, followed by the condensation of the resulting product with triethylorthoformate and triethylamine. The final product is obtained by the reaction of the intermediate with benzotriazole and trifluoroacetic anhydride. The purity of the synthesized BEMP can be confirmed through various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.
科学的研究の応用
BEMP has been extensively studied for its potential applications in various fields. In materials science, BEMP has been used as a corrosion inhibitor for metals such as aluminum, copper, and steel. BEMP forms a protective layer on the metal surface, which prevents the metal from reacting with the environment. In medicinal chemistry, BEMP has shown promising results as an anticancer agent. BEMP induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
benzotriazol-1-yl-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-12-7-5-6-11(10-12)15(19)18-14-9-4-3-8-13(14)16-17-18/h3-10H,2H2,1H3 |
InChIキー |
MYRVFCLSBBCXMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
正規SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)

![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)



![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)

![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)